4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)piperidine is a complex organic compound that features a triazole ring, a xanthene moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)piperidine typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Attachment of the Xanthene Moiety: The xanthene-9-carbonyl chloride can be reacted with the triazole derivative to form the xanthene-9-carbonyl-triazole intermediate.
Formation of the Piperidine Ring: The final step involves the reaction of the xanthene-9-carbonyl-triazole intermediate with piperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the xanthene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the xanthene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted xanthene derivatives.
Scientific Research Applications
4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as fluorescence or stability under various conditions.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the xanthene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)morpholine
- 4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)pyrrolidine
Uniqueness
Compared to similar compounds, 4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)piperidine is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity towards certain biological targets. The combination of the triazole and xanthene moieties also provides a versatile scaffold for further chemical modifications, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
[4-(triazol-1-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-21(24-12-9-15(10-13-24)25-14-11-22-23-25)20-16-5-1-3-7-18(16)27-19-8-4-2-6-17(19)20/h1-8,11,14-15,20H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIOQXFSQHIOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.